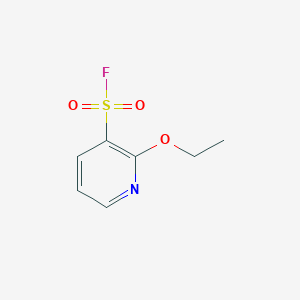
5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole (BCT) is a heterocyclic compound belonging to the triazole family. It is a versatile and important building block in organic synthesis, due to its high reactivity and stability. BCT has a wide range of applications in the field of medicinal chemistry, such as in the preparation of pharmaceutical compounds, as well as in the synthesis of biological compounds, including those involved in biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Biological Activity and Pharmaceutical Potential
5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole derivatives exhibit a range of biological activities that have significant implications in pharmaceutical research. For instance, these derivatives have shown promising anti-inflammatory, antiviral, antitumor, and immunostimulating properties. This broad spectrum of biological activities underscores their potential in the development of new medications (Safonov & Nevmyvaka, 2020).
Antimicrobial and Antifungal Effects
Compounds based on 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole have demonstrated significant antimicrobial and antifungal effects. These compounds are particularly notable for their low toxicity, which makes them attractive for further exploration as antimicrobial agents. Some specific derivatives have been identified with pronounced antifungal and antimicrobial efficacy, highlighting the potential for developing new treatments for bacterial and fungal infections (Safonov & Panasenko, 2022).
Safety and Hazards
The safety data sheet for a similar compound, “5-(2-Bromophenyl)-1H-tetrazole”, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of contact with eyes or skin, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
3-(2-bromophenyl)-5-chloro-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOHCGTLYUHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

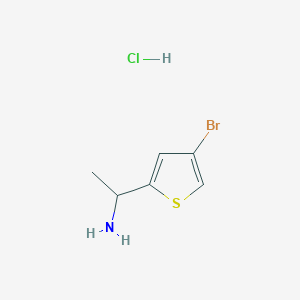

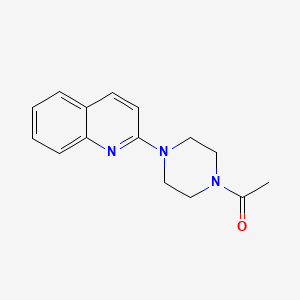
![5-Bromo-2-[[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2572476.png)

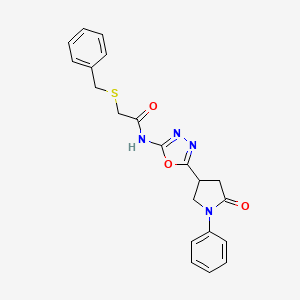
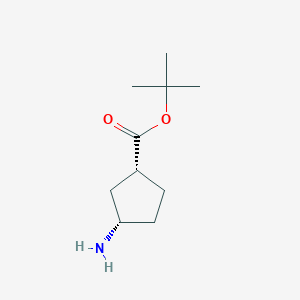
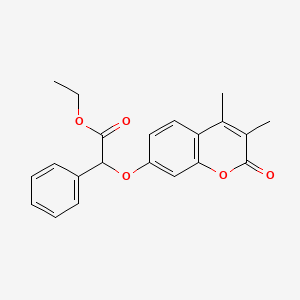


![N-[trans-2-hydroxycyclobutyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2572488.png)
![4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2572490.png)
